Tautomeric Equilibrium and Synthetic Utility of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol
Tautomeric Equilibrium and Synthetic Utility of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol
The following technical guide details the structural properties, synthetic pathways, and applications of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol , a specialized reactive intermediate in the synthesis of fused nitrogen heterocycles.
Executive Summary & Chemical Identity
2-Amino-2-(3-chloropyrazin-2-yl)ethenol (CAS: 1786462-98-3 ) is a rare, functionalized pyrazine derivative primarily utilized as a high-value building block in the discovery of kinase inhibitors (e.g., BTK, PI3K). Chemically, it represents the stable enol tautomer of 2-amino-2-(3-chloropyrazin-2-yl)acetaldehyde .
Unlike simple alpha-amino aldehydes, which are notoriously unstable and prone to self-dimerization, this molecule is stabilized by the electron-withdrawing nature of the 3-chloropyrazine ring and intramolecular hydrogen bonding. It serves as a critical "C2-N" synthon for constructing imidazo[1,5-a]pyrazine and pteridine scaffolds.
Chemical Profile
| Property | Specification |
| IUPAC Name | (Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol |
| CAS Number | 1786462-98-3 |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| Core Scaffold | 3-Chloropyrazine |
| Functional Groups | Primary Amine, Enol (Vinyl Alcohol), Aryl Chloride |
| Stability | Moisture-sensitive; stored at -20°C under inert atmosphere (Ar/N₂). |
Structural Analysis & Tautomerism
The reactivity of this molecule is defined by its tautomeric equilibrium. While the "ethenol" form is the nominal structure, it exists in dynamic equilibrium with its aldehyde counterpart.
Tautomeric Equilibrium
The electron-deficient pyrazine ring (specifically the 3-chloro substitution) increases the acidity of the alpha-proton, stabilizing the enol form via conjugation.
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Enol Form (Predominant in solid state/stabilized solutions):
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Structure: HO-CH=C(NH₂)-(3-Cl-Pyrazin-2-yl)
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Stabilization: Intramolecular H-bond between the enolic hydroxyl and the pyrazine nitrogen (N1) or the amine.
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Aldehyde Form (Reactive Intermediate):
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Structure: O=CH-CH(NH₂)-(3-Cl-Pyrazin-2-yl)
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Reactivity: Highly electrophilic at the carbonyl; nucleophilic at the amine.
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Figure 1: Tautomeric relationship between the stable enol and the reactive amino-aldehyde. The 3-chloropyrazine moiety exerts an electron-withdrawing effect that stabilizes the enol.
Synthetic Pathways
Accessing 2-Amino-2-(3-chloropyrazin-2-yl)ethenol requires bypassing the instability of the free amino-aldehyde. The most robust method involves the reduction of a protected amino-nitrile or ester precursor.
Protocol: Synthesis via Strecker-Type Reduction
This method generates the amino-aldehyde in situ or as a stable salt/enol.
Reagents:
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Starting Material: 3-Chloropyrazine-2-carbaldehyde
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Reagents: Sodium cyanide (NaCN), Ammonium chloride (NH₄Cl), DIBAL-H (Diisobutylaluminum hydride).
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Solvent: Toluene/THF (anhydrous).
Step-by-Step Methodology:
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Formation of Amino-Nitrile:
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Controlled Reduction:
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Dissolve the isolated nitrile in anhydrous Toluene/THF (1:1) under Argon.
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Cool to -78°C.
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Add DIBAL-H (1.1 eq) dropwise over 30 minutes. Critical: Maintain temperature to prevent over-reduction to the amine.
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Stir for 2 hours at -78°C.
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Hydrolysis & Isolation:
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Quench with saturated Rochelle’s salt solution (potassium sodium tartrate).
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Extract with Ethyl Acetate.
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The product tautomerizes to the ethenol form upon concentration.
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Purification: Recrystallization from cold ethanol/ether (avoid silica gel chromatography as it catalyzes decomposition).
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Applications in Drug Discovery
The primary utility of this scaffold is in the synthesis of Imidazo[1,5-a]pyrazines , a class of pharmacophores found in BTK inhibitors (e.g., Acalabrutinib analogs).
Mechanism: Cyclization to Imidazo[1,5-a]pyrazine
The amino-ethenol acts as a bidentate nucleophile/electrophile . It condenses with carboxylic acids or aldehydes to close the imidazole ring.
Reaction Scheme:
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Acylation: The amine group reacts with an acyl chloride (R-COCl).
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Cyclodehydration: The resulting amide undergoes intramolecular cyclization with the aldehyde/enol carbon, eliminating water.
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Aromatization: Formation of the fused system.
Figure 2: Synthetic route for converting the ethenol intermediate into the bioactive imidazo[1,5-a]pyrazine core.
Key Drug Targets
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BTK Inhibitors: The 8-chloro group (from the 3-chloropyrazine) is a handle for further substitution (e.g., Suzuki coupling) to introduce solubilizing groups, mimicking the structure of Acalabrutinib.
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PI3K Inhibitors: Fused pyrazines are classic ATP-competitive inhibitors.
Handling and Stability Protocols
Due to the sensitivity of the enol/aldehyde equilibrium, strict handling procedures are required to maintain reagent integrity.
| Parameter | Protocol | Reason |
| Storage | -20°C, under Argon/Nitrogen. | Prevents oxidation of the enol and moisture-induced polymerization. |
| Solvent Choice | DMSO-d6 (for analysis), Anhydrous THF/DCM (for reaction). | Protic solvents (MeOH) can promote acetal formation or tautomerization. |
| Analysis | ¹H NMR immediately after dissolution. | Look for the enol proton signal (>10 ppm) vs. aldehyde proton (~9.5 ppm). |
| Quenching | Use buffered workups (pH 7). | Acidic or basic conditions accelerate dimerization to dihydropyrazines. |
References
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ChemicalRegister. (2024). (Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol - CAS 1786462-98-3.[4] Retrieved from
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ABCR GmbH. (2024). Product AB415985: 2-Amino-2-(3-chloropyrazin-2-yl)ethylenol.[4] Retrieved from
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National Institutes of Health (NIH). (2009). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives. Molecular Diversity. Retrieved from
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Organic Chemistry Portal. (2023). Synthesis of imidazo[1,5-a]pyrazines. Retrieved from
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BenchChem. (2025). Synthesis routes for alpha-amino ketones and aldehydes in heterocycle formation. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Z)-2-Amino-2-(3-chloropyrazin-2-yl)ethenol (CAS No. 1786462-98-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]
